5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5
Description
5β-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (commonly referred to as Etiocholanolone-d5) is a deuterated analog of the endogenous steroid metabolite etiocholanolone (5β-androstan-3α-ol-17-one). This compound is isotopically labeled with five deuterium atoms at positions 2, 2, 3, 4, and 4, enhancing its utility in quantitative mass spectrometry and metabolic tracing studies . Its molecular formula is C₁₉H₂₃D₅O₂, with a molecular weight of 295.48 g/mol .
Etiocholanolone-d5 is primarily used as an internal standard in steroid hormone assays, enabling precise quantification of endogenous etiocholanolone in biological matrices such as saliva, plasma, and urine . Its deuterium labeling minimizes isotopic interference during analytical workflows, ensuring high specificity in detection .
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m1/s1/i7D2,11D2,13D |
InChI Key |
QGXBDMJGAMFCBF-YANHVYQLSA-N |
Isomeric SMILES |
[2H][C@]1(C(CC2([C@@H](C1([2H])[2H])CCC3C2CCC4(C3CCC4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 typically involves the introduction of deuterium atoms into the etiocholanolone structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the steroid structure. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5beta-Androstan-3alpha,17-dione, while reduction can produce various stereoisomers of the original compound .
Scientific Research Applications
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways.
Biology: Investigated for its role in steroid metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including antihyperglycemic properties and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating gene expression. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity and reduced metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analogs
(a) Etiocholanolone (5β-Androstan-3α-ol-17-one)
- Structure : Lacks deuterium substitution.
- Role : A major metabolite of testosterone and dehydroepiandrosterone (DHEA), formed via 5β-reductase activity. Elevated levels correlate with conditions like porphyria and febrile illnesses .
- Key Difference: Etiocholanolone-d5’s deuterium labeling distinguishes it from the endogenous form, enabling analytical separation .
(b) Epietiocholanolone (5β-Androstan-3β-ol-17-one)
- Structure: 3β-hydroxyl configuration (vs. 3α in etiocholanolone).
- Role : Less abundant metabolite with unclear physiological significance. Demonstrates distinct receptor-binding properties due to stereochemical differences .
(c) Androsterone (5α-Androstan-3α-ol-17-one)
Deuterated Analogs
(a) 5β-Androstan-3β-ol-17-one-2,2,3,4,4-d5 (Epietiocholanolone-d5)
- Structure : 3β-hydroxyl group with identical deuterium labeling.
- Application: Serves as an internal standard for epietiocholanolone quantification. Purity ≥98% (isotopic enrichment) .
- Key Difference: Stereochemical divergence at C3 alters chromatographic retention times compared to etiocholanolone-d5 .
(b) 5α-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (Androsterone-d5)
Functional Group Variants
(a) Dihydrotestosterone (5α-Androstan-17β-ol-3-one)
- Structure: 17β-hydroxyl group (vs. 17-keto in etiocholanolone).
- Role: Potent androgen receptor agonist. Etiocholanolone-d5 lacks androgenic activity due to the 17-keto group .
(b) 5β-Dihydrotestosterone (5β-Androstan-17β-ol-3-one)
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Metabolic Pathways and Enzymatic Targets
Research Findings
- Analytical Utility: Etiocholanolone-d5 demonstrated 98% isotopic purity in salivary hormone quantification, enabling precise measurement of etiocholanolone with a limit of detection (LOD) of 0.1 ng/mL .
- Metabolic Stability : Deuterium labeling at positions 2, 3, and 4 reduces metabolic degradation, making it ideal for tracer studies .
- Comparative Receptor Binding: Unlike 5α-DHT, etiocholanolone and its deuterated analog show negligible binding to androgen receptors, confirming their role as non-active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
